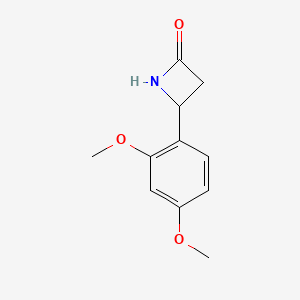
4-(2,4-Dimethoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam structures. These compounds are known for their significant biological and pharmacological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of a ketene with an imine to form the azetidin-2-one ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature to moderate temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production methods for azetidin-2-ones, including 4-(2,4-Dimethoxyphenyl)azetidin-2-one, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate to form dearylated products.
Substitution: It can undergo substitution reactions at the 4-position, such as acyloxylation, using reagents like t-butyl perbenzoate or peracetate.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile at room temperature.
Substitution: Copper-catalyzed reactions with t-butyl perbenzoate or peracetate in the presence of a base.
Major Products
Oxidation: Dearylated azetidinones.
Substitution: 4-acyloxy-substituted azetidinones.
Applications De Recherche Scientifique
4-(2,4-Dimethoxyphenyl)azetidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)azetidin-2-one involves targeting specific enzymes and proteins. For instance, azetidin-2-ones are known to inhibit transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial cell wall formation, resulting in antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
4-(2,4-Dimethoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring can enhance its stability and solubility, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(2,4-dimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
Clé InChI |
GFDXQYUWXXIKKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2CC(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


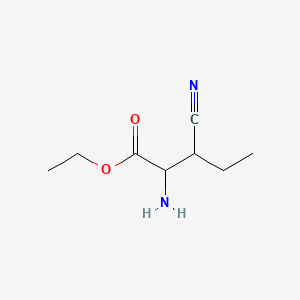
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
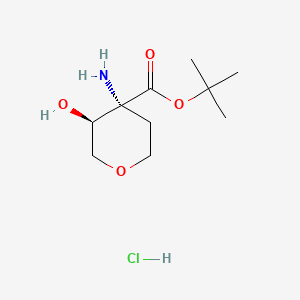
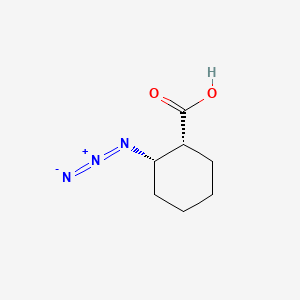

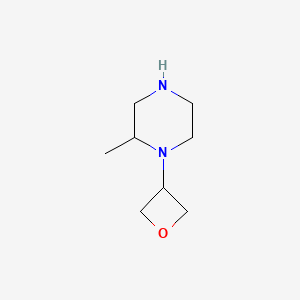
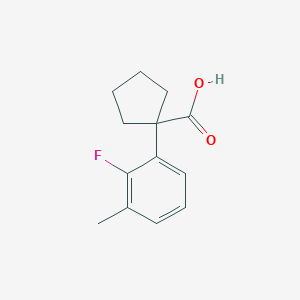
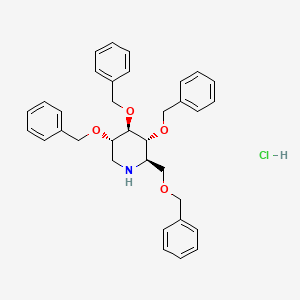
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
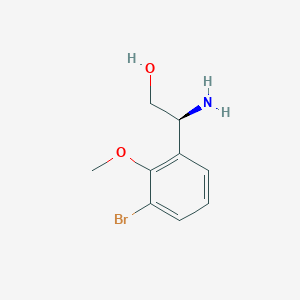
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
